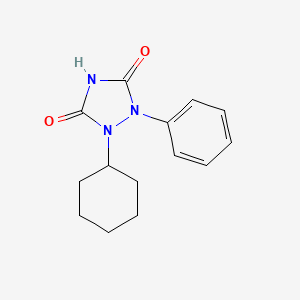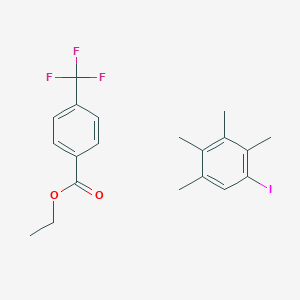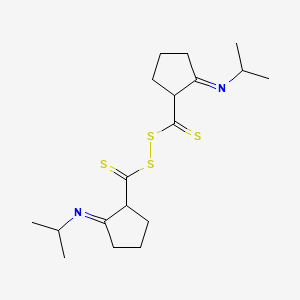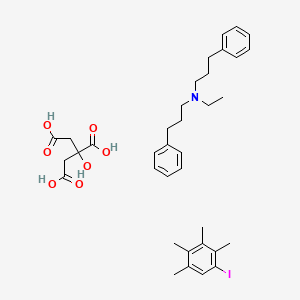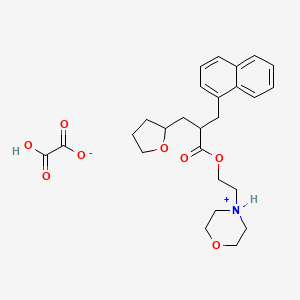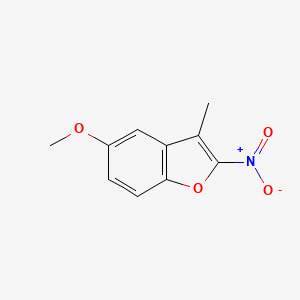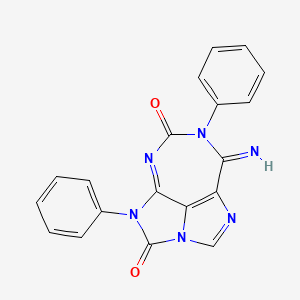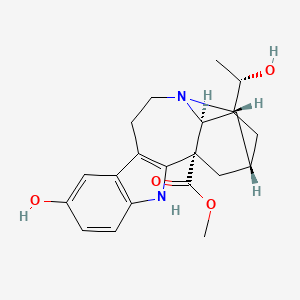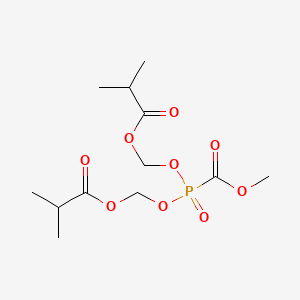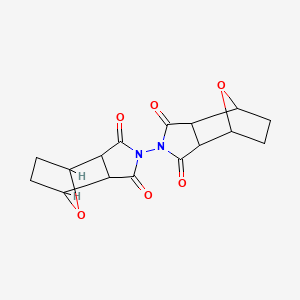
(2,2'-Bi-4,7-epoxy-2H-isoindole)-1,1',3,3'-tetrone, dodecahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bi-isoindole core with epoxy and tetrone functionalities, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
Biologically, this compound may be explored for its potential interactions with biomolecules. Its unique structure could make it a candidate for studying enzyme interactions or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy as a drug candidate for various diseases, focusing on its mechanism of action and biological targets.
Industry
Industrially, (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and interaction with enzymes or receptors are crucial to understanding its mechanism.
Comparison with Similar Compounds
Similar Compounds
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone: A similar compound without the dodecahydro- modification.
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, hexahydro-: Another variant with fewer hydrogen atoms.
Uniqueness
What sets (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- apart is its specific structural configuration, which may confer unique reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
220800-73-7 |
|---|---|
Molecular Formula |
C16H16N2O6 |
Molecular Weight |
332.31 g/mol |
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O6/c19-13-9-5-1-2-6(23-5)10(9)14(20)17(13)18-15(21)11-7-3-4-8(24-7)12(11)16(18)22/h5-12H,1-4H2 |
InChI Key |
SOGYYQFUWZEKJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)N4C(=O)C5C6CCC(C5C4=O)O6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


